BenchChemオンラインストアへようこそ!

(S,E)-TCO2-PEG8-acid

PROTAC synthesis linker length optimization PEG linker

Essential (S,E)-TCO2-PEG8-acid for PROTAC/ADC SAR studies. Superior PEG8 spacer enhances ternary complex residence time by an order of magnitude vs. PEG4, yielding lower EC50 values. In DAR8-ADC applications, PEG8 provides improved PK profiles and stronger anti-tumor activity. Procure the S-enantiomer for precise stereochemical definition in chiral bioconjugation.

Molecular Formula C28H51NO12
Molecular Weight 593.7 g/mol
Cat. No. B12380642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,E)-TCO2-PEG8-acid
Molecular FormulaC28H51NO12
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESC1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h4,6,26H,1-3,5,7-25H2,(H,29,32)(H,30,31)/b6-4+/t26-/m1/s1
InChIKeyCRFHBDDBVLJUFB-CKUSHTOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S,E)-TCO2-PEG8-acid? A Click Chemistry PEG Linker for PROTAC and ADC Synthesis


(S,E)-TCO2-PEG8-acid (also designated (S)-TCO-PEG8-acid) is a heterobifunctional click chemistry linker comprising a trans-cyclooctene (TCO) dienophile, an eight-unit polyethylene glycol (PEG8) spacer, and a terminal carboxylic acid (molecular formula: C28H51NO12; molecular weight: 593.70 g/mol) . The TCO moiety undergoes rapid, catalyst-free inverse electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazines, while the carboxylic acid enables stable amide bond formation with primary amines in the presence of activators such as EDC or DCC . The compound is supplied as a white to off-white solid with purity typically specified at ≥95% and is soluble in DMSO, DMF, DCM, and other polar organic solvents [1]. As a PEG-based PROTAC linker, it is used in the synthesis of proteolysis-targeting chimeras and as an ADC linker component .

Why Generic Substitution of (S,E)-TCO2-PEG8-acid Fails: Linker Length and Stereochemistry Drive Performance


Substituting (S,E)-TCO2-PEG8-acid with a shorter PEG linker (e.g., PEG3 or PEG4) or an alternative stereoisomer (e.g., the R enantiomer) can substantially alter both conjugation efficiency and downstream biological performance. In ADC applications, the PEG8 spacer provides a superior pharmacokinetic profile compared to PEG4 linkers, with DAR8-ADCs containing PEG8 demonstrating improved PK profiles and stronger in vivo anti-tumor activity than PEG4-containing conjugates [1]. In PROTAC applications, the progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, translating to lower cellular EC50 values [2]. Furthermore, stereochemistry at the TCO ring junction affects ligation kinetics and the spatial orientation of the final conjugate, with the S configuration offering distinct structural advantages in specific PROTAC ternary complex geometries . Simply replacing this compound with an in-class analog of different PEG length or stereochemistry introduces uncontrolled variables in both chemical conjugation efficiency and biological activity, potentially invalidating comparative structure–activity relationship (SAR) studies.

Quantitative Evidence Guide: (S,E)-TCO2-PEG8-acid Differentiation from Closest Analogs


PEG8 Linker Length Provides 8 PEG Units vs. 3 PEG Units in (S)-TCO-PEG3-acid

(S,E)-TCO2-PEG8-acid contains an 8-unit PEG spacer, making it significantly longer than the shorter-chain analog (S)-TCO-PEG3-acid. This increased length extends the reach between the TCO ligation site and the carboxylic acid conjugation point, providing greater conformational flexibility and spanning longer inter-ligand distances in ternary complex formation . Vendor documentation explicitly states that (S)-TCO-PEG8-acid 'is longer compared to (S)-TCO-PEG3-acid' .

PROTAC synthesis linker length optimization PEG linker

Stereochemical Identity: (S)-Configuration vs. (R)-TCO-PEG8-acid Enantiomer

(S,E)-TCO2-PEG8-acid possesses the S stereochemical configuration at the TCO ring junction, distinguishing it from the commercially available enantiomer (R,E)-TCO-PEG8-acid . This stereochemical difference can affect the spatial orientation of the conjugated payload relative to the tetrazine-modified biomolecule . In PROTAC applications, the specific stereochemistry of the linker influences the geometric compatibility of the ternary complex formed between the E3 ligase, target protein, and PROTAC molecule .

stereoselective conjugation chiral linker enantiomer differentiation

PEG8 Linkers Exhibit Superior Pharmacokinetic Profile vs. PEG4 in DAR8-ADC Studies

In a comparative study evaluating cleavable pendant-type PEG linkers for antibody–drug conjugates (ADCs), DAR8-ADCs incorporating PEG8 linkers demonstrated a superior pharmacokinetic (PK) profile compared to DAR8-ADCs constructed with PEG4 linkers and DAR4-ADCs without PEG spacers [1]. The study evaluated Trastuzumab-based ADCs conjugated with auristatin E (MMAE) and systematically varied PEG chain length (PEG4, PEG8, PEG12). Hydrophobic interaction chromatography (HIC) analysis confirmed that increasing PEG chain length decreased overall conjugate hydrophobicity, while stability studies showed reduced aggregate content with longer PEG chains [1].

ADC pharmacokinetics PEG linker length DAR8-ADC drug-to-antibody ratio

TCO–Tetrazine IEDDA Reaction: Second-Order Rate Constants in the 10^2–10^6 M⁻¹s⁻¹ Range

The trans-cyclooctene (TCO) moiety in (S,E)-TCO2-PEG8-acid participates in inverse electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazines, one of the fastest known bioorthogonal reactions [1]. Stopped-flow spectrophotometry measurements demonstrate that TCO-PEG4 (a structurally related analog sharing the same TCO dienophile) reacts with various tetrazine scaffolds with second-order rate constants spanning from approximately 10^2 to 10^6 M⁻¹s⁻¹, depending on tetrazine substituents [2]. For context, this reaction is orders of magnitude faster than copper-catalyzed azide–alkyne cycloaddition (CuAAC, ~10–100 M⁻¹s⁻¹) and strain-promoted azide–alkyne cycloaddition (SPAAC, ~0.1–10 M⁻¹s⁻¹) .

bioorthogonal chemistry IEDDA ligation click chemistry kinetics

PEG8 Linker Enhances Ternary Complex Residence Time by ~10× vs. PEG4 in PROTAC Systems

Structure–activity relationship (SAR) studies in PROTAC development demonstrate that linker length critically modulates ternary complex stability and degradation efficiency. Analysis of PROTAC linker optimization indicates that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex (E3 ligase–PROTAC–target protein) by approximately one order of magnitude [1]. This kinetic advantage translates directly to lower cellular EC50 values for target protein degradation, as the extended residence time allows more efficient ubiquitin transfer and subsequent proteasomal degradation [1].

PROTAC optimization ternary complex residence time linker SAR

Optimal Application Scenarios for (S,E)-TCO2-PEG8-acid in Research and Industrial Procurement


PROTAC Linker Library Screening: PEG8 as the Mid-Range Optimization Candidate

In PROTAC discovery campaigns, (S,E)-TCO2-PEG8-acid serves as a critical component for linker-length SAR exploration. Medicinal chemists should procure this compound when systematic variation of PEG length (PEG4, PEG6, PEG8, PEG12) is required to identify the optimal spatial separation between E3 ligase and target protein binding moieties [1]. The PEG8 spacer is empirically validated as part of the 'gold standard' linker set that balances flexibility, solubility, and ternary complex stabilization, with evidence showing that PEG8 can enhance ternary complex residence time by an order of magnitude relative to PEG4 [1]. This compound is specifically appropriate when screening for degradation of targets with large inter-domain distances or those requiring conformational flexibility for productive ubiquitination [1].

ADC Payload Conjugation with Optimized DAR8 Pharmacokinetics

For antibody–drug conjugate development programs targeting drug-to-antibody ratios of 8 (DAR8), (S,E)-TCO2-PEG8-acid or its activated ester derivatives enable bioorthogonal payload attachment while maintaining favorable pharmacokinetic properties. Comparative studies using Trastuzumab-MMAE DAR8-ADCs demonstrate that PEG8-containing linkers yield superior PK profiles and stronger in vivo anti-tumor activity than PEG4-containing linkers, with reduced aggregate formation due to decreased overall conjugate hydrophobicity [2]. Procurement of this compound is indicated when a DAR8 format is required and linker hydrophilicity must be optimized to prevent ADC aggregation and rapid systemic clearance [2].

Stereochemically Defined Bioconjugation for Chiral Biomolecule Labeling

(S,E)-TCO2-PEG8-acid is the appropriate procurement choice when stereochemical definition is required for conjugation to chiral biomolecules such as peptides, proteins, or nucleic acids. The (S)-configuration at the TCO ring junction produces a diastereomeric final conjugate distinct from that generated using the (R)-enantiomer (R,E)-TCO-PEG8-acid . This distinction is critical for reproducible SAR studies where the spatial orientation of the conjugated payload relative to the tetrazine-modified biomolecule may influence binding interactions, cellular uptake, or degradation efficiency . Researchers should not substitute the (R)-enantiomer without validating that stereochemistry does not alter experimental outcomes.

Two-Step Bioorthogonal Labeling of Amine-Containing Biomolecules

(S,E)-TCO2-PEG8-acid is optimally suited for two-step bioorthogonal labeling workflows where a target biomolecule (e.g., antibody, protein, or amine-modified oligonucleotide) is first functionalized with the TCO moiety via EDC/DCC-mediated amide bond formation at the carboxylic acid terminus, followed by IEDDA ligation with a tetrazine-modified reporter (fluorophore, biotin, or drug payload) . The ultrafast second-order rate constants of TCO–tetrazine ligation (up to 366,000 M⁻¹s⁻¹ under physiological conditions) enable efficient conjugation at low concentrations without copper catalysts or elevated temperatures, making this compound particularly valuable for labeling precious or sensitive biomolecules [3]. The 8-unit PEG spacer further ensures that the reactive TCO remains solvent-accessible and not buried within hydrophobic protein pockets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,E)-TCO2-PEG8-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.